molecular formula C12H23NO3 B12617486 Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate CAS No. 917871-76-2

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate

Cat. No.: B12617486
CAS No.: 917871-76-2
M. Wt: 229.32 g/mol
InChI Key: SZWZJTWEXMLNCB-UHFFFAOYSA-N
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Description

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate is a nitroxyl radical-containing compound structurally characterized by a piperidine ring substituted with four methyl groups at the 2,6-positions and an acetoxy-methyl ester functional group. This compound belongs to the TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl derivatives family, widely utilized in organic synthesis, catalysis, and materials science due to their stability and redox-active properties . These reactions highlight the versatility of TEMPO derivatives in forming complex, functionalized structures.

Properties

CAS No.

917871-76-2

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

methyl 2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyacetate

InChI

InChI=1S/C12H23NO3/c1-11(2)7-6-8-12(3,4)13(11)16-9-10(14)15-5/h6-9H2,1-5H3

InChI Key

SZWZJTWEXMLNCB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OCC(=O)OC)(C)C)C

Origin of Product

United States

Preparation Methods

Oxidation Method

This method involves the oxidation of 2,2,6,6-tetramethylpiperidine using hydrogen peroxide as the oxidizing agent.

  • Reagents and Conditions :

    • Oxidizing Agent : Hydrogen peroxide (H₂O₂), typically in a concentration range of 10% to 90%.
    • Catalyst : Divalent metal salts such as magnesium sulfate or other water-soluble metal salts.
    • Solvent : Commonly used solvents include methanol, ethanol, or isopropanol.
  • Procedure :

    • The reaction mixture is prepared by combining 2,2,6,6-tetramethylpiperidine with the catalyst and solvent.
    • Hydrogen peroxide is added dropwise under controlled temperature conditions (preferably between 0°C and 40°C).
    • The reaction is stirred for several hours (typically between 5 to 30 hours) until complete conversion is observed.
  • Yield and Purity :

    • The final product can be purified through recrystallization or distillation.
    • High purity levels (>99%) are often achieved without the need for extensive purification due to the efficient oxidation process.

Alternative Synthetic Approaches

Other methods have been explored for synthesizing derivatives of TEMP-N-oxyl:

  • Electrophilic Substitution :

    • This method involves using electrophilic reagents that can interact with the nitrogen atom of the piperidine ring.
  • Biomimetic Synthesis :

    • Recent studies have proposed biomimetic approaches that mimic natural processes for synthesizing tetrasubstituted olefins which can be adapted to form derivatives like Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate.

Summary of Preparation Methods

Method Key Reagents Conditions Yield & Purity
Oxidation Hydrogen peroxide Temperature: 0°C to 40°C; Time: 5 to 30 h >99% purity
Electrophilic Substitution Electrophilic reagents Varies based on reagent Not specified
Biomimetic Synthesis Natural mimicking reagents Varies based on biological conditions Not specified

Recent advancements in the synthesis of this compound have focused on improving yield and reducing by-products through optimized reaction conditions and novel catalyst systems. Studies indicate that using a controlled environment significantly enhances product stability and purity.

Chemical Reactions Analysis

Oxidation Reactions

The TEMPO group enables selective oxidation processes. In alcohol-to-carbonyl transformations, the compound acts as a mediator via its oxidized form, the oxoammonium ion. For example:

  • Primary Alcohol Oxidation : Converts primary alcohols to aldehydes under mild conditions. A study demonstrated >99% yield when using dimethylformamide (DMF) as the solvent at 0°C with 2.5 equivalents of TEMPO derivative (Table 1) .

  • Secondary Alcohol Oxidation : Less reactive but achievable using co-catalysts like Cu(I) or Br⁻ .

Table 1: Optimization of Reaction Conditions for Alcohol Oxidation

EntryTEMPO (equiv.)SolventTemp. (°C)Yield (%)
12.5MeOH075
22.5MeCN080
62.5DMF0>99

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

  • Alkaline Hydrolysis : Yields the carboxylic acid derivative when treated with NaOH/MeOH (1:1) at 60°C.

  • Acid-Catalyzed Hydrolysis : Slower reaction kinetics but useful for acid-sensitive substrates.

Radical-Mediated Coupling

The TEMPO radical participates in controlled radical polymerization (CRP) and H-atom transfer (HAT) reactions:

  • Polymerization : Acts as a mediator in CRP of styrene and acrylates, achieving low dispersity (Đ < 1.2) .

  • HAT Reactions : Facilitates allylic C–H functionalization in terpene derivatives, enabling site-selective modifications .

Reductive Transformations

The oxoammonium intermediate is reduced back to the nitroxide radical under mild conditions:

  • Catalytic Reduction : Employing NaBH₄ or Zn/HOAc regenerates the TEMPO moiety, enabling catalytic cycles in oxidation reactions .

Biological Interactions

While primarily a synthetic tool, TEMPO derivatives exhibit dual antioxidant/pro-oxidant behavior:

  • Antioxidant Activity : Scavenges reactive oxygen species (ROS) in yeast models, extending chronological lifespan .

  • Toxicity : Inhibits mitosis in eukaryotic cells at high concentrations, linked to ribosomal stress .

Key Mechanistic Insights

  • Steric Effects : The 2,2,6,6-tetramethylpiperidine backbone shields the nitroxide radical, enhancing stability .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) optimize yields in oxidation reactions by stabilizing ionic intermediates .

Scientific Research Applications

Scientific Research Applications

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate is primarily utilized as a radical marker and structural probe in biological systems. It is often employed in conjunction with electron spin resonance spectroscopy to study radical processes in biological contexts . This application is crucial for understanding the mechanisms of various biochemical reactions and the behavior of free radicals in living organisms.

Case Study: Radical Marker in Biological Systems

  • Study Focus : The use of this compound as a radical marker.
  • Findings : The compound effectively labels specific biological molecules, allowing researchers to track radical formation and decay in real-time. This has implications for studying oxidative stress and its effects on cellular components.

Organic Synthesis

In organic synthesis, this compound serves as an efficient oxidation catalyst , particularly for the conversion of primary alcohols to aldehydes. The compound operates through a catalytic cycle involving the generation of an N-oxoammonium salt from the nitroxyl radical . This reaction showcases the compound's selectivity and efficiency.

Table 1: Oxidation Reactions Using this compound

SubstrateProductConditionsYield (%)
(S)-(−)-2-methyl-1-butanol(S)-(+)-2-methylbutanalTEMPO catalyst + NaOCl85
4-Methoxyphenethyl alcoholCorresponding carboxylic acidTEMPO + NaOCl + NaClO₂90
Phenylacetic acidAminoxylated productMild conditions with TEMPO75

Material Science

The compound also finds applications in material science as a mediator for controlled radical polymerization. Its stability allows it to function efficiently under mild conditions, facilitating the synthesis of polymers with specific properties .

Case Study: Polymerization Mediator

  • Study Focus : The role of this compound in controlled radical polymerization.
  • Findings : Researchers demonstrated that using this compound led to well-defined polymer architectures with narrow molecular weight distributions. This property is essential for developing advanced materials for various applications.

Mechanism of Action

The mechanism of action of Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate involves its ability to act as a free radical scavenger. The piperidine ring, with its steric hindrance, stabilizes the radical form, allowing it to effectively neutralize reactive oxygen species. This property is particularly valuable in oxidation reactions, where the compound can facilitate the conversion of alcohols to carbonyl compounds .

Comparison with Similar Compounds

Key Observations :

  • Solvent and Substrate Dependence: Methanol and acetonitrile are preferred for polar substrates, influencing reaction efficiency and isomer ratios (e.g., 1e: d.r. = 5:1 vs. 1f: d.r. = 3:1) .
  • Functional Group Compatibility : Ketones (1f), esters (1e), and amides (7) are tolerated, demonstrating TEMPO’s adaptability in diverse synthetic pathways .

Spectroscopic and Physical Properties

The table below contrasts spectroscopic data for select analogs:

Compound FTIR (cm⁻¹) HR-MS (ESI) [M+Na]⁺ Melting Point (°C) Reference
1e 2974, 2869, 1595, 1478, 1468, 1358, 1245, 1207 - -
1g 2978, 2930, 2876, 1617, 1588, 1378, 1263, 1210, 1130 - 143–146
1h 2973, 2932, 2871, 1722, 1601, 1468, 1377, 1328, 1261 C29H46N2NaO4⁺: 509.3348 (found) -
4 - - Pale yellow liquid

Key Findings :

  • FTIR Signatures : Stretching vibrations for C-O (1207–1263 cm⁻¹) and C-N (1358–1378 cm⁻¹) are consistent across TEMPO derivatives .
  • Thermal Stability : Compound 1g exhibits a defined melting point (143–146°C), suggesting higher crystallinity compared to liquid analogs like 4 .

Functional Performance in Catalysis

highlights the superior catalytic activity of TEMPO derivatives over metal-based systems in aerobic alcohol oxidation. For example:

  • TEMPO vs. Homogeneous Catalysts : TEMPO-based systems achieve comparable or better efficiency in oxidizing primary and secondary alcohols under mild conditions .
  • Radical Stabilization : The nitroxyl radical in Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate analogs facilitates hydrogen-atom transfer (HAT), critical for cascade reactions and radical-mediated syntheses .

Biological Activity

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate is a compound that has garnered attention due to its unique biological activities and applications in organic synthesis. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a stable nitroxyl radical structure derived from 2,2,6,6-tetramethylpiperidine. The presence of the ester functionality enhances its solubility and reactivity compared to its analogs. The compound's molecular formula is C12H23NO3C_{12}H_{23}NO_3, and it exhibits properties that make it useful in various chemical reactions.

Biological Activity

Research indicates that this compound and its derivatives exhibit diverse biological activities:

  • Antioxidant Properties : The compound acts as a radical scavenger and has been shown to inhibit oxidative stress in cellular models. This property is attributed to the stable nitroxide radical which can donate electrons to free radicals, thereby neutralizing them .
  • Neuroprotective Effects : Studies have demonstrated that derivatives of this compound can prevent cell death induced by oxidative stress in neuronal cells. For instance, TEMPO (a related compound) has shown protective effects against ferroptotic cell death in mouse hippocampal cell lines .
  • Metabolic Regulation : this compound has been observed to influence metabolic pathways in eukaryotic models like Saccharomyces cerevisiae, where it slowed aging processes while enhancing metabolic activity in certain strains .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other nitroxides:

Compound NameStructureUnique Features
TEMPOTEMPO StructureWidely used as a radical marker; effective antioxidant.
TEMPOLTEMPOL StructureReduced form of TEMPO; exhibits stronger antioxidant properties.
4-Hydroxy-TEMPO4-Hydroxy-TEMPO StructureImproved solubility and reactivity in specific conditions.

Case Studies

Several studies highlight the biological implications of this compound:

  • Yeast Model Study : In a study using S. cerevisiae, supplementation with TEMPO inhibited cell growth but enhanced longevity in post-mitotic cells. It also reduced DNA double-strand breaks, indicating potential genoprotective effects .
  • Neuronal Protection : Research demonstrated that TEMPO could inhibit glutamate-induced cell death from a distance due to its volatility. This unique property suggests potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. What are the primary synthetic routes for Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via the esterification of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) derivatives with methyl chloroacetate. Key steps include:

  • Using hindered bases like 2,2,6,6-tetramethylpiperidine to stabilize intermediates and prevent side reactions .
  • Controlling temperature (0–5°C) to minimize radical decomposition during esterification .
  • Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • NMR : Focus on distinguishing the methyl ester peak (δ ~3.7 ppm for OCH₃) and TEMPO-related protons (δ ~1.1–1.4 ppm for methyl groups) .
  • X-ray crystallography : Determine crystal packing and conformation (e.g., chair conformation of the piperidine ring, axial/equatorial substituents) .
  • MS (ESI) : Confirm molecular weight (expected [M+H]⁺ at m/z 244.2) and fragmentation patterns .

Q. What are the common applications of this compound in organic synthesis?

  • Radical trapping : Acts as a stable nitroxide radical for studying reaction mechanisms (e.g., in photoredox catalysis) .
  • Intermediate in prostaglandin synthesis : Used to prepare chiral building blocks for bioactive molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) and correlate with solvent polarity .
  • Radical quenching : Employ radical scavengers (e.g., BHT) in kinetic studies to differentiate between radical-mediated vs. ionic pathways .
  • Controlled atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of intermediates .

Q. What advanced methodologies enable the study of its electrochemical properties for energy storage applications?

  • Cyclic voltammetry (CV) : Measure redox potentials (e.g., E₁/₂ ~0.6 V vs. Ag/AgCl in aqueous systems) to assess suitability for organic redox flow batteries .
  • Stability testing : Monitor capacity retention over 500 charge-discharge cycles in TEMPO-based electrolytes .
  • Computational modeling : Use DFT to predict HOMO/LUMO levels and radical stabilization energy .

Q. How does the steric hindrance of the TEMPO moiety influence its reactivity in polymer and materials science?

  • Cellulose modification : TEMPO-oxidized cellulose nanofibrils (TOCNFs) leverage the compound’s radical stability for controlled oxidation of hydroxyl groups, enhancing mechanical properties in hydrogels .
  • Self-healing materials : Investigate its role in reversible bond formation (e.g., disulfide linkages) using rheological studies .

Q. What strategies mitigate batch-to-batch variability in synthetic protocols for this compound?

  • Quality control : Implement HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity .
  • Standardized radical quenching : Use stoichiometric ascorbic acid to terminate reactions reproducibly .
  • Process analytical technology (PAT) : Inline FTIR monitoring of esterification progress reduces variability .

Methodological Tables

Table 1: Key Crystallographic Data for Structural Confirmation

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.1662 Å, b = 15.0229 Å, c = 16.2889 Å, β = 93.903°
R factor0.071

Table 2: Electrochemical Performance in Redox Flow Batteries

ParameterValue
Energy density25 Wh/L
Coulombic efficiency98% (after 100 cycles)
Capacity retention92% (after 500 cycles)

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